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Compound of Interest

Compound Name: 1-Methylcyclohexane-1,4-diol

Cat. No.: B3418488 Get Quote

An In-Depth Technical Guide to the Chemical Properties of 1-Methylcyclohexane-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Methylcyclohexane-1,4-diol is a saturated cyclic diol that serves as a versatile building

block in organic synthesis. Its structure, featuring a cyclohexane ring substituted with a methyl

group and two hydroxyl groups, gives rise to interesting stereochemical and conformational

properties that are of significant interest in the fields of medicinal chemistry and material

science. The positions of the substituents on the cyclohexane ring, particularly the 1,4-

relationship between the tertiary alcohol/methyl group and the secondary alcohol, dictate the

molecule's three-dimensional shape, polarity, and reactivity. This guide provides a

comprehensive overview of the core chemical properties of 1-Methylcyclohexane-1,4-diol,
offering insights into its structure, synthesis, reactivity, and potential applications for

professionals in research and drug development.

The compound exists as two primary geometric isomers: cis-1-methylcyclohexane-1,4-diol
and trans-1-methylcyclohexane-1,4-diol.[1] Each of these isomers presents unique

conformational preferences that influence their interaction with other molecules and their

suitability for specific synthetic transformations. Understanding these nuances is critical for

leveraging this compound's full potential in complex molecular design.
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Physicochemical Properties
The fundamental properties of 1-Methylcyclohexane-1,4-diol are summarized below. These

values are essential for experimental design, including solvent selection, reaction temperature,

and purification methods.

Property Value Source

Molecular Formula C₇H₁₄O₂ [1][2][3]

Molecular Weight 130.18 g/mol [1][2][3]

IUPAC Name 1-methylcyclohexane-1,4-diol [1][2]

CAS Number
89794-52-5 (unspecified

stereochemistry)
[2]

124899-25-8 (cis isomer) [1][3]

124899-26-9 (trans isomer) [1][4]

Melting Point 81-84 °C

Predicted pKa 15.06 ± 0.40 [2]

Canonical SMILES CC1(CCC(CC1)O)O [1][2]

InChIKey
YXZQSMBYXJWRSP-

UHFFFAOYSA-N
[1][2]

Stereochemistry and Conformational Analysis
The stereochemistry of 1-Methylcyclohexane-1,4-diol is defined by the relative orientation of

the methyl and two hydroxyl groups. The cyclohexane ring predominantly adopts a chair

conformation to minimize steric and torsional strain.[5][6]

Geometric Isomers: cis and trans
cis-1-Methylcyclohexane-1,4-diol: In this isomer, the secondary hydroxyl group at C4 is on

the same side of the ring as the tertiary hydroxyl group at C1.
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trans-1-Methylcyclohexane-1,4-diol: The secondary hydroxyl group at C4 is on the

opposite side of the ring relative to the tertiary hydroxyl group at C1.

Conformational Preferences
The stability of the chair conformers for each isomer is determined by the steric strain arising

from 1,3-diaxial interactions.[6][7] Substituents prefer to occupy the more spacious equatorial

positions to avoid these destabilizing interactions.[8][9]

For the cis isomer: The molecule can exist in two rapidly interconverting chair conformations.

In one conformer, the tertiary -OH is axial and the C4 -OH is equatorial. In the flipped

conformer, the tertiary -OH becomes equatorial, and the C4 -OH becomes axial. The

preferred conformation will place the sterically bulkier group (in this case, often considered

the methyl/hydroxyl combination at C1) in a position that minimizes overall strain. Generally,

the conformer with the C4-hydroxyl group in the equatorial position is more stable.[7]

For the trans isomer: The two main chair conformations are the diaxial and diequatorial

forms. The conformer where both the tertiary hydroxyl group and the C4-hydroxyl group are

in equatorial positions is significantly more stable due to the absence of major 1,3-diaxial

interactions.[7] The diequatorial conformer will therefore be the predominant form at

equilibrium.

cis-1-Methylcyclohexane-1,4-diol Ring Flip

trans-1-Methylcyclohexane-1,4-diol Ring Flip

Conformer A
(C1-OH ax, C4-OH eq)

Conformer B
(C1-OH eq, C4-OH ax)

Ring Flip

Conformer C
(Diequatorial - More Stable)

Conformer D
(Diaxial - Less Stable)

Ring Flip

Click to download full resolution via product page

Caption: Conformational equilibrium in cis and trans isomers.
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1-Methylcyclohexane-1,4-diol can be synthesized through several established organic

chemistry pathways. The choice of method often depends on the desired stereoisomer and the

availability of starting materials.

Protocol 1: Hydroboration-Oxidation of 1-
Methylcyclohex-3-enol
This method provides a route to one of the isomers. The hydroboration step is regioselective

and stereospecific (syn-addition).

Starting Material: 1-Methylcyclohex-3-enol.

Step 1 (Hydroboration): Dissolve 1-methylcyclohex-3-enol in anhydrous tetrahydrofuran

(THF). Cool the solution to 0°C under a nitrogen atmosphere. Add a solution of borane-THF

complex (BH₃·THF) dropwise. Allow the reaction to stir at room temperature for 2-3 hours.

Step 2 (Oxidation): Cool the reaction mixture back to 0°C. Cautiously add a solution of

sodium hydroxide (e.g., 3M NaOH), followed by the slow, dropwise addition of hydrogen

peroxide (30% H₂O₂). The reaction is typically exothermic and requires careful temperature

control.

Workup: After stirring for several hours, extract the product with an organic solvent like

diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure.

Purification: The crude product can be purified by column chromatography on silica gel or by

recrystallization to yield the desired 1-methylcyclohexane-1,4-diol.

1-Methylcyclohex-3-enol Hydroboration
(BH3-THF) Organoborane Intermediate Oxidation

(H2O2, NaOH) 1-Methylcyclohexane-1,4-diol

Click to download full resolution via product page

Caption: Synthesis via hydroboration-oxidation.
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The two hydroxyl groups in 1-methylcyclohexane-1,4-diol are the primary sites of reactivity.

The tertiary alcohol at C1 and the secondary alcohol at C4 exhibit different steric environments,

which can be exploited for selective reactions.

Oxidation
The selective oxidation of diols is a fundamental transformation in organic synthesis.[10]

Depending on the reagents and conditions, either the secondary alcohol or both alcohols can

be oxidized.

Selective Oxidation to Hydroxyketone: Using a mild oxidizing agent such as pyridinium

chlorochromate (PCC) or a TEMPO-based system can selectively oxidize the less sterically

hindered secondary alcohol at C4 to a ketone, yielding 4-hydroxy-4-methylcyclohexan-1-one.

[11]

Oxidative Cleavage: Strong oxidizing agents like periodic acid (HIO₄) or lead tetraacetate

can cleave the C-C bond between vicinal diols (1,2-diols).[12] While this is not directly

applicable to a 1,4-diol, it is a key reaction for related cyclohexane diols. For 1,4-diols,

stronger conditions (e.g., nitric acid) would be needed to open the ring, a process relevant to

the synthesis of adipic acid precursors.[13]

1-Methylcyclohexane-1,4-diol 4-Hydroxy-4-methyl-
cyclohexanone

Selective Oxidation (e.g., PCC, TEMPO)

Click to download full resolution via product page

Caption: Selective oxidation of the secondary alcohol.

Esterification
The hydroxyl groups readily undergo esterification with carboxylic acids or their derivatives

(e.g., acid chlorides, anhydrides) to form esters. The Fischer esterification is a common acid-

catalyzed method.[14][15]

Mechanism: The reaction involves protonation of the carboxylic acid carbonyl, making it

more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon.

After a proton transfer, water is eliminated as a leaving group, and deprotonation of the
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resulting ester yields the final product.[15] The reaction is an equilibrium, and water is often

removed to drive it to completion.[15]

Selectivity: Due to steric hindrance, the secondary alcohol at C4 is generally more reactive

towards esterification than the tertiary alcohol at C1, allowing for potential mono-

esterification under controlled conditions.

Etherification
Ethers can be formed via reactions such as the Williamson ether synthesis. This involves

deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a

halide from an alkyl halide.

Procedure: The diol is treated with a strong base (e.g., sodium hydride, NaH) to form the

mono- or di-alkoxide. This is followed by the addition of an alkylating agent (e.g., methyl

iodide).

Reactivity Considerations: Similar to esterification, the secondary hydroxyl group is typically

more accessible and reactive than the tertiary one.

Spectroscopic Data
Mass spectrometry provides valuable information for identifying 1-methylcyclohexane-1,4-diol
and its derivatives. The predicted collision cross-section (CCS) values and m/z for various

adducts are useful in LC-MS analysis.[16]

Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 131.10666 127.7

[M+Na]⁺ 153.08860 133.8

[M-H]⁻ 129.09210 128.5

[M+H-H₂O]⁺ 113.09664 124.0

Data sourced from PubChem predictions.[16]
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Applications in Research and Drug Development
While 1-methylcyclohexane-1,4-diol itself is not a therapeutic agent, its rigid, well-defined

three-dimensional structure makes it an attractive scaffold and building block in medicinal

chemistry.

Scaffold for Drug Design: Saturated carbocycles like cyclohexane are often used as

bioisosteres for phenyl rings to improve physicochemical properties such as solubility and

metabolic stability. The diol functionality provides convenient handles for further chemical

modification.

Building Blocks for PROTACs: The cis-isomer of 1-methylcyclohexane-1,4-diol is listed as

a building block for protein degraders (PROTACs).[3] In PROTAC design, small, rigid linkers

are crucial for correctly orienting the two ends of the molecule for effective ternary complex

formation.

Precursor for Novel Ligands: The cyclohexane-1,3-dione scaffold, a related structure, has

been investigated for developing therapeutic agents, for instance, as potential anticancer

agents targeting non-small cell lung cancer (NSCLC).[17] This highlights the utility of

cyclohexane-based structures in generating molecules with significant biological activity.[18]

Conclusion
1-Methylcyclohexane-1,4-diol is a compound whose chemistry is deeply rooted in the

principles of stereochemistry and conformational analysis. Its distinct cis and trans isomers,

each with a unique conformational landscape, offer different spatial arrangements of functional

groups that can be exploited in synthesis. For researchers in drug discovery, this molecule

provides a non-aromatic, rigid scaffold that can be functionalized through its hydroxyl groups to

create novel chemical entities with potentially improved pharmacological profiles. A thorough

understanding of its synthesis, reactivity, and three-dimensional structure is paramount for its

effective application in the laboratory.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3418488?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3418488?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

